molecular formula C16H21NO4 B13706628 Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate

Cat. No.: B13706628
M. Wt: 291.34 g/mol
InChI Key: PEYJWMSDHXNKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Cbz Protecting Group: The nitrogen atom of the piperidine ring is protected using the carbobenzyloxy (Cbz) group. This is usually achieved by reacting the piperidine derivative with benzyl chloroformate under basic conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the Cbz group to a free amine.

    Substitution: Nucleophilic substitution reactions can replace the Cbz group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or strong bases are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or free amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The Cbz group provides protection to the nitrogen atom, allowing selective reactions at other sites. The ester group can undergo hydrolysis to release the active piperidine derivative, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both Cbz and methyl ester groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 2-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)20-2)9-6-10-17(12)16(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3

InChI Key

PEYJWMSDHXNKPP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.